molecular formula C16H15ClN2OS B5872002 4-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide

4-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide

Cat. No. B5872002
M. Wt: 318.8 g/mol
InChI Key: OLYCTWDVRWEZCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide, also known as CDC25B inhibitor II, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound belongs to the class of thioamides and has been shown to inhibit the activity of the CDC25B protein, which plays a critical role in the regulation of the cell cycle.

Mechanism of Action

4-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide inhibitor II works by binding to the active site of the 4-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide protein, preventing it from dephosphorylating its target substrates. This leads to the accumulation of phosphorylated proteins, which in turn leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide inhibitor II has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of several types of cancer cells, including breast cancer, prostate cancer, and lung cancer. In addition, 4-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide inhibitor II has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide inhibitor II is its selectivity for 4-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide. This makes it a promising candidate for cancer therapy, as it can selectively target cancer cells without affecting normal cells. However, one of the limitations of 4-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide inhibitor II is its solubility. It is poorly soluble in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on 4-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide inhibitor II. One direction is to develop more potent and selective inhibitors of 4-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide. Another direction is to investigate the potential of 4-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide inhibitor II in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, further studies are needed to investigate the potential of 4-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide inhibitor II in animal models and clinical trials.

Synthesis Methods

The synthesis of 4-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide inhibitor II involves the reaction of 4-chlorobenzoyl isothiocyanate with 3,5-dimethylaniline in the presence of a base. The reaction yields the desired product, which can be purified by column chromatography. The purity of the compound can be confirmed by NMR and mass spectrometry.

Scientific Research Applications

4-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide inhibitor II has been extensively studied for its potential applications in cancer research. 4-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide is a phosphatase that plays a critical role in the regulation of the cell cycle. Overexpression of 4-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide has been observed in several types of cancer, and inhibition of its activity has been shown to induce cell cycle arrest and apoptosis in cancer cells. 4-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide inhibitor II has been shown to selectively inhibit the activity of 4-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide, making it a promising candidate for cancer therapy.

properties

IUPAC Name

4-chloro-N-[(3,5-dimethylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2OS/c1-10-7-11(2)9-14(8-10)18-16(21)19-15(20)12-3-5-13(17)6-4-12/h3-9H,1-2H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYCTWDVRWEZCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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